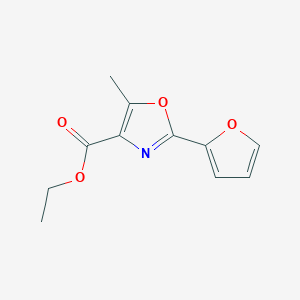
4-Methoxy-2,6-dimethylphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,6-dimethylphenyl Isothiocyanate is an organic compound with the molecular formula C10H11NOS. It is a derivative of phenyl isothiocyanate, characterized by the presence of methoxy and dimethyl groups on the aromatic ring. This compound is known for its applications in various fields, including synthetic chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-dimethylphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2,6-dimethylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 4-methoxy-2,6-dimethylphenylamine in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate compound.
- Purify the product through column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods often incorporate advanced purification techniques, such as distillation and crystallization, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,6-dimethylphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines and alcohols, to form thiourea and thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol at room temperature.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents. The reactions are often conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are performed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Thiourea and thiocarbamate derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Scientific Research Applications
4-Methoxy-2,6-dimethylphenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling. It is also used in the development of fluorescent probes for biological imaging.
Medicine: Research has shown potential anticancer and antimicrobial properties. It is investigated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethylphenyl Isothiocyanate involves its interaction with biological molecules, such as proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and apoptosis in cancer cells is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and dimethyl groups, making it less specific in its interactions.
4-Methoxyphenyl Isothiocyanate: Similar structure but lacks the dimethyl groups, leading to different reactivity and biological activity.
2,6-Dimethylphenyl Isothiocyanate: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Methoxy-2,6-dimethylphenyl Isothiocyanate is unique due to the presence of both methoxy and dimethyl groups on the aromatic ring. These functional groups enhance its reactivity and specificity in chemical and biological applications. The compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-isothiocyanato-5-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)11-6-13/h4-5H,1-3H3 |
InChI Key |
VPGNLHGWQREYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


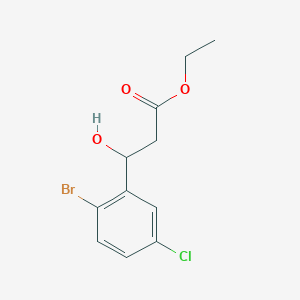
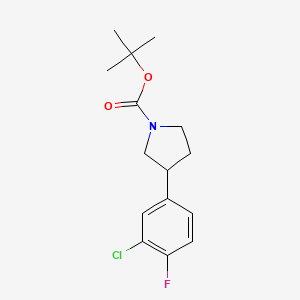
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
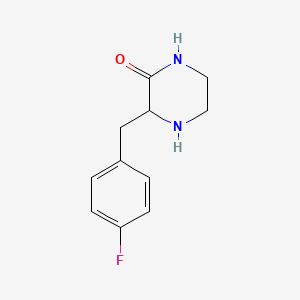
![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
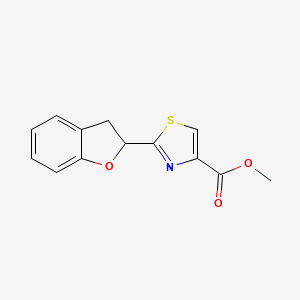

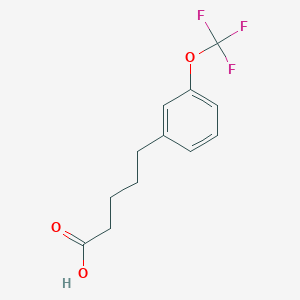
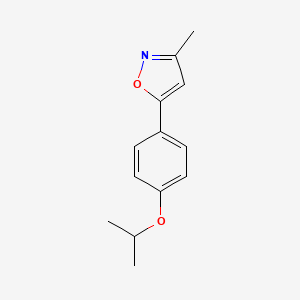
![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
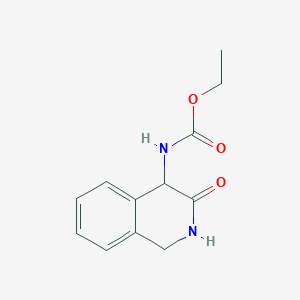
![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
